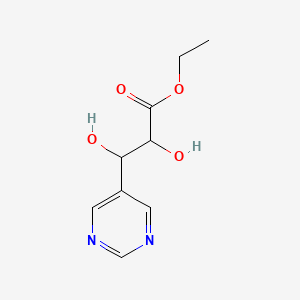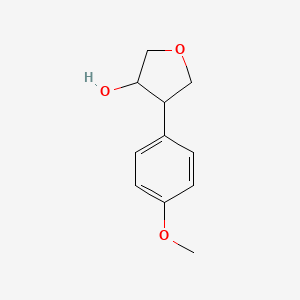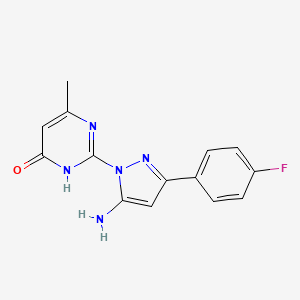
Ethyl 2,3-dihydroxy-3-(pyrimidin-5-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3-dihydroxy-3-(pyrimidin-5-yl)propanoate is an organic compound that features a pyrimidine ring attached to a propanoate moiety with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-dihydroxy-3-(pyrimidin-5-yl)propanoate typically involves the reaction of pyrimidine derivatives with ethyl 2,3-dihydroxypropanoate under specific conditions. One common method involves the use of lithium hexamethyldisilazane in tetrahydrofuran at low temperatures, followed by Claisen condensation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dihydroxy-3-(pyrimidin-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2,3-dihydroxy-3-(pyrimidin-5-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2,3-dihydroxy-3-(pyrimidin-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as uracil, cytosine, and thymine share the pyrimidine ring structure and have similar biological activities.
Ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate: A structurally related compound with different functional groups, leading to distinct chemical and biological properties.
Uniqueness
Ethyl 2,3-dihydroxy-3-(pyrimidin-5-yl)propanoate is unique due to the presence of both hydroxyl groups and the pyrimidine ring, which confer specific reactivity and potential biological activities not found in other similar compounds.
Properties
Molecular Formula |
C9H12N2O4 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
ethyl 2,3-dihydroxy-3-pyrimidin-5-ylpropanoate |
InChI |
InChI=1S/C9H12N2O4/c1-2-15-9(14)8(13)7(12)6-3-10-5-11-4-6/h3-5,7-8,12-13H,2H2,1H3 |
InChI Key |
XTSNEMCCNLZBTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CN=CN=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride](/img/structure/B11787240.png)

![4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide](/img/structure/B11787258.png)
![Ethyl 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11787261.png)
![tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11787298.png)
